molecular formula C6H12O5 B14000602 2,4-o-Methylidenepentitol CAS No. 1822511-78-3

2,4-o-Methylidenepentitol

Cat. No.: B14000602
CAS No.: 1822511-78-3
M. Wt: 164.16 g/mol
InChI Key: WLFLIAXIRHRXTP-UHFFFAOYSA-N
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Description

2,4-o-Methylidenepentitol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 ]

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, often in a continuous flow reactor to ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: Formation of 2,4-diketopentane.

    Reduction: Formation of 2,4-pentanediol.

    Substitution: Formation of 2,4-dichloropentane.

Scientific Research Applications

2,4-o-Methylidenepentitol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.

    Biology: Acts as a cryoprotectant in protein crystallography, helping to preserve the structure of proteins during freezing.

    Medicine: Investigated for its potential use as a blood volume expander and in drug delivery systems.

    Industry: Utilized in the formulation of paints, coatings, and hydraulic fluids due to its viscosity and stability.

Mechanism of Action

The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the transport of other molecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    2-Methyl-2,4-pentanediol:

    1,2-Propanediol:

Uniqueness: 2,4-o-Methylidenepentitol is unique due to its specific molecular structure, which provides distinct chemical reactivity and physical properties. Its ability to act as both a solvent and a cryoprotectant makes it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

1822511-78-3

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2

InChI Key

WLFLIAXIRHRXTP-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(C(O1)CO)O)CO

Origin of Product

United States

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